
5-(benzylthio)-N-méthyl-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
MS21570 est un antagoniste sélectif du récepteur couplé aux protéines G 171 (GPR171). Il a été étudié pour ses effets potentiels sur le comportement de type anxieux et le conditionnement à la peur chez les modèles animaux. Le composé a une masse moléculaire de 237,34 et une formule chimique de C10H11N3S2 .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study GPR171 receptor functions.
Biology: Investigated for its effects on anxiety-like behavior and fear conditioning in animal models.
Medicine: Potential therapeutic applications in treating anxiety disorders and other related conditions.
Industry: Utilized in the development of new pharmacological agents targeting GPR171
Mécanisme D'action
Target of Action
MS21570 is a selective antagonist of the G protein-coupled receptor 171 (GPR171) . GPR171 is a protein that in humans is encoded by the GPR171 gene. It is involved in various physiological processes, including regulation of food intake and anxiety-like behavior.
Mode of Action
As a GPR171 antagonist, MS21570 binds to the GPR171 receptor and inhibits its activity . This inhibition prevents the receptor from responding to its natural ligands, thereby modulating the physiological processes that the receptor is involved in.
Biochemical Pathways
By inhibiting GPR171, MS21570 can potentially affect these processes, which include regulation of food intake and anxiety-like behavior .
Result of Action
MS21570 has been shown to reduce anxiety-like behavior and fear conditioning in mice . This suggests that it may have potential therapeutic applications in the treatment of anxiety disorders.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with matrix metalloproteinases (MMP-2 and MMP-9), where 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine has been shown to inhibit their activity . This inhibition is crucial as MMPs are involved in the degradation of extracellular matrix components, and their dysregulation is associated with various pathological conditions, including cancer and fibrosis.
Cellular Effects
The effects of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine on cellular processes are profound. It has been observed to exhibit cytotoxic effects on various cancer cell lines, including MCF-7, HepG2, A549, and HeLa . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of matrix metalloproteinases, leading to altered cell migration and invasion, which are critical processes in cancer progression.
Molecular Mechanism
At the molecular level, 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with MMP-2 and MMP-9 involves binding to the active sites of these enzymes, thereby inhibiting their activity . This inhibition results in decreased degradation of extracellular matrix components, which can impact processes such as angiogenesis and metastasis in cancer.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under controlled conditions, but its effects can vary over time. Long-term studies have shown that 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine can lead to sustained inhibition of MMP activity, which may result in prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and metastasis. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Its localization and accumulation within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches its intended site of action . This precise localization is essential for the compound’s effectiveness in modulating cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de MS21570 implique la réaction de la N-méthyl-1,3,4-thiadiazol-2-amine avec le chlorure de benzyle en présence d'une base telle que l'hydroxyde de sodium. La réaction est généralement réalisée dans un solvant organique comme le diméthylsulfoxyde (DMSO) à des températures élevées .
Méthodes de production industrielle : La production industrielle de MS21570 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .
Types de réactions :
Oxydation : MS21570 peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans sa structure.
Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant son cycle thiazole.
Substitution : MS21570 peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe benzyle
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium ou le tert-butylate de potassium sont souvent utilisés
Principaux produits :
Oxydation : Dérivés oxydés de MS21570.
Réduction : Formes réduites du composé avec des cycles thiazole modifiés.
Substitution : Dérivés substitués avec différents groupes fonctionnels remplaçant le groupe benzyle
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier les fonctions du récepteur GPR171.
Biologie : Étudié pour ses effets sur le comportement de type anxieux et le conditionnement à la peur chez les modèles animaux.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles anxieux et d'autres conditions connexes.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant le GPR171
5. Mécanisme d'action
MS21570 exerce ses effets en antagonisant sélectivement le récepteur GPR171. Ce récepteur est impliqué dans la régulation du comportement de type anxieux et du conditionnement à la peur. En inhibant le GPR171, MS21570 réduit la liaison des ligands endogènes, ce qui conduit à une activation diminuée des voies de signalisation en aval. Cela se traduit par une diminution du comportement de type anxieux et des réponses à la peur chez les modèles animaux .
Composés similaires :
MS21570 : Antagoniste sélectif du GPR171 avec une IC50 de 220 nM.
Composé A : Un autre antagoniste du GPR171 avec une structure chimique différente mais une activité biologique similaire.
Composé B : Un antagoniste non sélectif qui cible plusieurs récepteurs couplés aux protéines G, y compris le GPR171
Unicité : MS21570 est unique en raison de sa forte sélectivité pour le GPR171 et de ses effets bien documentés sur le comportement de type anxieux et le conditionnement à la peur. Contrairement à d'autres composés, MS21570 a été largement étudié chez les modèles animaux, offrant une compréhension robuste de ses propriétés pharmacologiques .
Comparaison Avec Des Composés Similaires
MS21570: Selective GPR171 antagonist with an IC50 of 220 nM.
Compound A: Another GPR171 antagonist with a different chemical structure but similar biological activity.
Compound B: A non-selective antagonist that targets multiple G protein-coupled receptors, including GPR171
Uniqueness: MS21570 is unique due to its high selectivity for GPR171 and its well-documented effects on anxiety-like behavior and fear conditioning. Unlike other compounds, MS21570 has been extensively studied in animal models, providing a robust understanding of its pharmacological properties .
Propriétés
IUPAC Name |
5-benzylsulfanyl-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-11-9-12-13-10(15-9)14-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNRVSOQJTXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)SCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
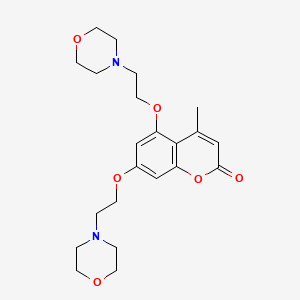
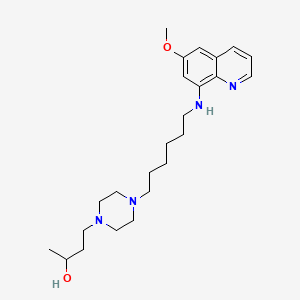

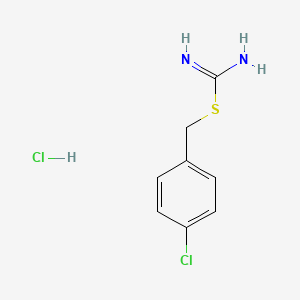
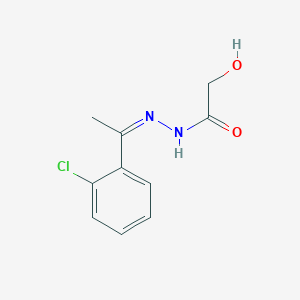
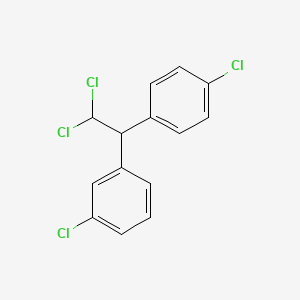


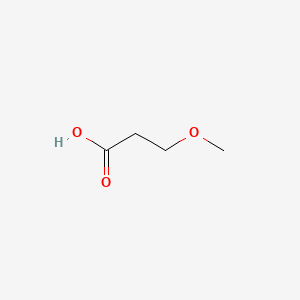


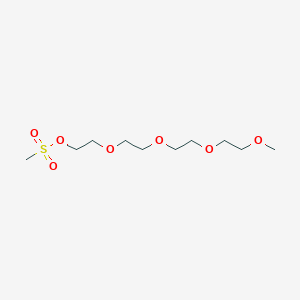
![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)

